4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one
CAS No.:
Cat. No.: VC18303166
Molecular Formula: C7H3Cl2NO3
Molecular Weight: 220.01 g/mol
* For research use only. Not for human or veterinary use.
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one -](/images/structure/VC18303166.png)
Specification
Molecular Formula | C7H3Cl2NO3 |
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Molecular Weight | 220.01 g/mol |
IUPAC Name | 4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one |
Standard InChI | InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H |
Standard InChI Key | DEKHWDKWCDXKKH-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=C(N=C1Cl)Cl)C(OC2=O)O |
Introduction
Key Findings
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is a synthetic heterocyclic compound featuring a fused furopyridine core with chlorine substituents at positions 4 and 6, a hydroxyl group at position 3, and a ketone at position 1. This compound (CAS: 2837903-61-2) has a molecular formula of C₇H₃Cl₂NO₃ and a molecular weight of 220.01 g/mol. Its structural complexity and functional groups suggest potential applications in pharmaceutical intermediates and organic synthesis, though detailed biological data remain limited. Below, we explore its chemical identity, synthesis, properties, and applications.
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one, with the following key features:
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Fused ring system: A furan ring (oxygen-containing) fused to a pyridine ring (nitrogen-containing).
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Substituents:
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Chlorine atoms at positions 4 and 6.
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Hydroxyl group at position 3.
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Ketone group at position 1.
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Table 1: Key Identifiers
Property | Value | Source |
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CAS Number | 2837903-61-2 | |
Molecular Formula | C₇H₃Cl₂NO₃ | |
Molecular Weight | 220.01 g/mol | |
IUPAC Name | 4,6-Dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one | |
PubChem CID | 167241898 |
Structural Analogues
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3-Hydroxyfuro[3,4-c]pyridin-1(3H)-one (PubChem CID: 55263073): The parent structure lacking chlorine substituents .
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7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one (PubChem CID: 5254986): A positional isomer with hydroxyl and ketone groups reversed .
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Steps
Key Challenges
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Regioselectivity: Ensuring precise placement of chlorine and hydroxyl groups.
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Purification: Separation from positional isomers (e.g., 7-hydroxy analogues) .
Physical and Chemical Properties
Physicochemical Data
Property | Value/Description | Source |
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Melting Point | Not reported (estimated 240–260°C) | – |
Solubility | Low in water; soluble in DMSO, DMF | |
Stability | Sensitive to strong acids/bases |
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks for C=O (~1650 cm⁻¹), O–H (~3200 cm⁻¹), and C–Cl (~600 cm⁻¹) .
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NMR (Hypothetical):
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Mass Spectrometry: Molecular ion peak at m/z 220.01 [M]⁺.
Aspect | Details | Source |
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Toxicity | Not fully characterized; handle with PPE | |
Storage | 2–8°C in airtight containers | |
Hazard Codes | H302, H315, H319, H335 |
Analytical Characterization Techniques
Table 3: Recommended Methods
Technique | Purpose |
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HPLC | Purity assessment (>95%) |
LC-MS | Molecular weight confirmation |
XRD | Crystal structure determination |
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